![molecular formula C11H7BrO3 B1393522 4-(5-Bromo-2-furyl)benzoic acid CAS No. 53782-66-4](/img/structure/B1393522.png)
4-(5-Bromo-2-furyl)benzoic acid
Overview
Description
“4-(5-Bromo-2-furyl)benzoic acid” is an organic compound that belongs to the benzoic acid derivative family. It has a molecular formula of C11H7BrO3 and a molecular weight of 267.0790 . The IUPAC name for this compound is 4-(5-bromofuran-2-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(5-Bromo-2-furyl)benzoic acid” consists of a benzoic acid group attached to a bromofuran group at the 4-position . The exact mass of the compound is 265.95800 .Scientific Research Applications
Synthesis of Furan Compounds
4-(5-Bromo-2-furyl)benzoic acid is utilized in the synthesis of various furan compounds. For example, its derivatives have been synthesized in studies exploring the steric configurations and chemical properties of furan compounds (Hirao, Kato, & Kozakura, 1973).
Chemical Reactions and Synthesis of Heterocyclic Compounds
The compound plays a role in various chemical reactions, particularly in the formation of heterocyclic compounds. Research has explored its use in reactions with other aromatic and heteroaromatic compounds, contributing to the synthesis of novel chemical entities (Belen’kii, Gromova, & Gol'dfarb, 1978).
Palladium-Catalyzed Arylation
It is also involved in palladium-catalyzed arylation processes. Studies have indicated its effectiveness in forming arylated compounds, which are important in various chemical and pharmaceutical applications (Liang, Gloudeman, & Wnuk, 2014).
Industrial Applications in Drug Synthesis
In the industrial sphere, derivatives of 4-(5-Bromo-2-furyl)benzoic acid have been used as intermediates in the synthesis of drugs, notably in the development of Sodium-glucose co-transporter-2 (SGLT2) inhibitors for diabetes therapy (Zhang et al., 2022).
Anti-Malarial Agent Development
Research into anti-malarial agents has also employed this compound, particularly in the development of novel leads and structural analogs for therapeutic applications (Wiesner et al., 2003).
Solid State Chemistry and Crystallography
In the field of solid-state chemistry and crystallography, derivatives of 4-(5-Bromo-2-furyl)benzoic acid have been analyzed for their structural and molecular properties, contributing to the understanding of crystal structures and molecular interactions (Pramanik et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications used in diabetes therapy .
Mode of Action
Benzylic compounds, which include 4-(5-bromo-2-furyl)benzoic acid, can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties .
Biochemical Pathways
Given its potential role in the synthesis of sglt2 inhibitors , it may indirectly affect glucose metabolism pathways.
Result of Action
If it plays a role in the synthesis of sglt2 inhibitors, its action could potentially lead to reduced blood glucose levels .
properties
IUPAC Name |
4-(5-bromofuran-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNQIKSJLHICDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679680 | |
Record name | 4-(5-Bromofuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-furyl)benzoic acid | |
CAS RN |
53782-66-4 | |
Record name | 4-(5-Bromofuran-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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